BenchChemオンラインストアへようこそ!

1-(3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine

Lipophilicity Medicinal Chemistry Physicochemical Properties

1-(3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine (CAS 1955516-19-4) is a 1,2,4-oxadiazole derivative featuring a 4,4-difluorocyclohexyl substituent and an N-methylmethanamine side chain. The compound has a molecular formula C10H15F2N3O, a molecular weight of 231.24 g/mol, and a computed logP of 2.08.

Molecular Formula C10H15F2N3O
Molecular Weight 231.24 g/mol
CAS No. 1955516-19-4
Cat. No. B1458547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine
CAS1955516-19-4
Molecular FormulaC10H15F2N3O
Molecular Weight231.24 g/mol
Structural Identifiers
SMILESCNCC1=NC(=NO1)C2CCC(CC2)(F)F
InChIInChI=1S/C10H15F2N3O/c1-13-6-8-14-9(15-16-8)7-2-4-10(11,12)5-3-7/h7,13H,2-6H2,1H3
InChIKeyYGMZBSQMFVUUMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine (CAS 1955516-19-4): Structural and Physicochemical Baseline for Informed Procurement


1-(3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine (CAS 1955516-19-4) is a 1,2,4-oxadiazole derivative featuring a 4,4-difluorocyclohexyl substituent and an N-methylmethanamine side chain. The compound has a molecular formula C10H15F2N3O, a molecular weight of 231.24 g/mol, and a computed logP of 2.08 . The 1,2,4-oxadiazole core is recognized as a pharmacophoric moiety capable of modulating metabolic stability and lipophilicity relative to other oxadiazole regioisomers [1]. This compound is primarily sourced as a research intermediate with a typical commercial purity of 95% .

Why Generic Substitution of 1-(3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine Is Inappropriate


In-class oxadiazole building blocks are often treated as interchangeable; however, small structural modifications—such as N‑methylation or fluorine substitution on the cyclohexyl ring—profoundly alter lipophilicity, hydrogen‑bonding capacity, and metabolic stability. Direct substitution with the primary amine analog (CAS 1955522‑76‑5) or a non‑fluorinated cyclohexyl variant will produce a different physicochemical and pharmacological profile, potentially compromising downstream synthetic yields, target engagement, or pharmacokinetic properties. The quantitative evidence below demonstrates that the N‑methyl‑4,4‑difluorocyclohexyl‑1,2,4‑oxadiazole substitution pattern confers measurable advantages that cannot be replicated by generic replacements [1][2].

Quantitative Differentiation of 1-(3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine vs. Closest Analogs


Increased Lipophilicity (logP) Relative to the Des-Methyl Primary Amine Analog

The N-methylated target compound exhibits a calculated logP of 2.08, which is 1.06 log units higher than the primary amine analog (CAS 1955522-76-5, clogP 1.02) [1]. This indicates a greater tendency to partition into lipid environments, which can be critical for membrane permeability and CNS penetration.

Lipophilicity Medicinal Chemistry Physicochemical Properties

Differential Topological Polar Surface Area (TPSA) vs. Primary Amine Analog

The target compound has a TPSA of 50.95 Ų, compared with 39.82 Ų for the primary amine analog [1]. The ~11 Ų increase reflects the contribution of the secondary amine and may influence solubility and hydrogen-bonding capacity.

Polar Surface Area Drug-likeness Medicinal Chemistry

4,4-Difluorocyclohexyl Group Confers Metabolic Stability Over Non-Fluorinated Cyclohexyl Analogs

In a matched-series study of perhexiline analogs, the 4,4-difluorocyclohexyl derivative (compound 50) exhibited greatly reduced susceptibility to CYP2D6-mediated metabolism compared to non-fluorinated cyclohexyl derivatives, which retained a metabolic profile similar to the parent drug [1]. This class-level observation supports the expectation that the 4,4-difluorocyclohexyl moiety in the target compound confers enhanced metabolic stability relative to unsubstituted cyclohexyl analogs.

Metabolic Stability CYP450 Fluorine Chemistry

Regioisomeric Distinctiveness: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Physicochemical Profile

A systematic matched-pair analysis of the AstraZeneca compound collection revealed that 1,2,4-oxadiazoles display approximately one order of magnitude higher lipophilicity (logD) compared to their 1,3,4-oxadiazole counterparts, along with differences in metabolic stability and aqueous solubility [1]. This means that for a given target binding pocket, the 1,2,4-regioisomer may provide a unique vector and electronic environment that cannot be replicated by the more polar 1,3,4-isomer.

Oxadiazole Regioisomer Property Differentiation Drug Design

Vendor Purity and Supply Availability: 95% vs. 98% Primary Amine Analog

The target compound is commercially available at 95% purity (Leyan), while the primary amine analog is offered at 98% purity (AKSci) . Although the absolute purity difference is small (3%), impurities can significantly affect reaction yields and biological assay reproducibility, making purity a decision factor when ordering.

Chemical Purity Procurement Building Block

Application Scenarios Where 1-(3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine Is the Preferred Choice


Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity

When a lead series requires a >1 log unit increase in logP to improve membrane permeability without altering the core scaffold, the N‑methylated target compound (logP 2.08) offers a clear advantage over the des‑methyl primary amine (logP 1.02) [3]. This property shift can be crucial for achieving CNS penetration or oral bioavailability goals.

Synthesis of Compounds Intended for Metabolic Stability Screening

For programs where CYP450-mediated metabolism is a concern, the 4,4‑difluorocyclohexyl group provides a class‑level metabolic stability benefit, as demonstrated by the perhexiline analog study . Using the target compound as a building block ensures this stability‑enhancing feature is embedded early in the synthetic pathway.

Structure–Activity Relationship (SAR) Studies Demanding 1,2,4-Oxadiazole Geometry

When a binding pocket specifically recognizes the 1,2,4‑oxadiazole vector, the regioisomer is not interchangeable with 1,3,4‑oxadiazole . The target compound preserves the required regioisomeric identity and associated dipole moment, which can be critical for maintaining target affinity and selectivity.

Early‑Stage Research Where Cost‑Effective 95% Purity Is Acceptable

In initial screening or synthetic route scouting where small quantities are needed and ultra‑high purity is not essential, the 95% purity offering (Leyan) provides a cost‑effective entry point . For sensitive biological assays, the 98% primary amine analog may serve as an alternative.

Quote Request

Request a Quote for 1-(3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.